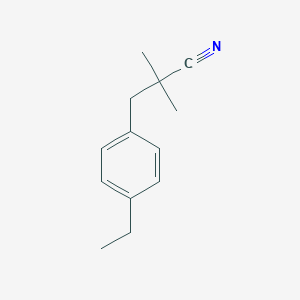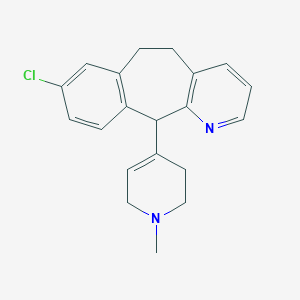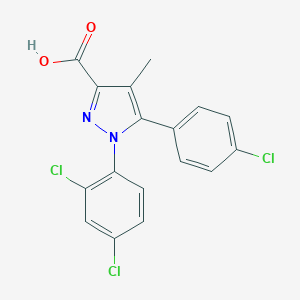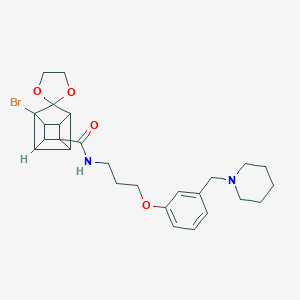
Pppbe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PPPBE, also known as 2-(3,4,5-trimethoxyphenyl)ethylamine, is a naturally occurring compound found in some plants and is known for its potential therapeutic properties. In recent years, there has been increasing interest in the use of PPPBE in scientific research due to its ability to modulate neurotransmitters and other signaling pathways in the brain.
Mécanisme D'action
PPPBE acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It also acts as an agonist at the trace amine-associated receptor 1 (TAAR1). These actions result in the modulation of neurotransmitter release and signaling pathways in the brain, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
PPPBE has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects in neurology and psychiatry. It has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential therapeutic effects in pharmacology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying PPPBE in lab experiments is its ability to modulate neurotransmitters and signaling pathways in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. However, one limitation is the lack of research on its safety and potential side effects, which may limit its clinical applications.
Orientations Futures
Future research on PPPBE could focus on its potential therapeutic effects in specific neurological and psychiatric disorders, such as Parkinson's disease and addiction disorders. Additionally, research could explore the safety and potential side effects of PPPBE, as well as its potential interactions with other medications. Further research could also explore the potential use of PPPBE in combination with other compounds for synergistic effects.
Méthodes De Synthèse
PPPBE can be synthesized through various methods, including the reduction of 3,4,5-trimethoxyphenylacetone with lithium aluminum hydride or sodium borohydride. Other methods include the condensation of 3,4,5-trimethoxybenzaldehyde with ethylamine or the reductive amination of 3,4,5-trimethoxybenzaldehyde with ammonia and sodium borohydride.
Applications De Recherche Scientifique
PPPBE has been studied for its potential therapeutic effects in a variety of scientific research areas, including neurology, psychiatry, and pharmacology. In neurology, PPPBE has been shown to modulate dopamine and serotonin receptors, which may have implications for the treatment of Parkinson's disease and depression. In psychiatry, PPPBE has been studied for its potential use in treating anxiety and addiction disorders. In pharmacology, PPPBE has been shown to have anti-inflammatory and analgesic effects, which may have applications in the treatment of chronic pain.
Propriétés
Numéro CAS |
152191-69-0 |
|---|---|
Nom du produit |
Pppbe |
Formule moléculaire |
C27H33BrN2O4 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
1'-bromo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxamide |
InChI |
InChI=1S/C27H33BrN2O4/c28-26-21-18-22(26)20-23(27(26)33-12-13-34-27)19(21)25(18,20)24(31)29-8-5-11-32-17-7-4-6-16(14-17)15-30-9-2-1-3-10-30/h4,6-7,14,18-23H,1-3,5,8-13,15H2,(H,29,31) |
Clé InChI |
UFXPVXIUMFFFED-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br |
SMILES canonique |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br |
Synonymes |
N-(3'-(3'-piperidinomethylphenoxy)propyl)-1-bromo-9,9-ethylenedioxypentacyclo(4.3.0.0(2,5).0(3,8).0(4,7)nonane)-4-carboxamide PPPBE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



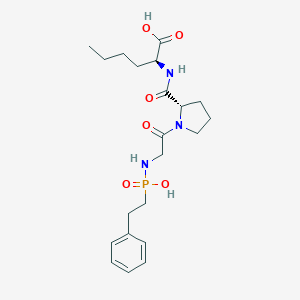
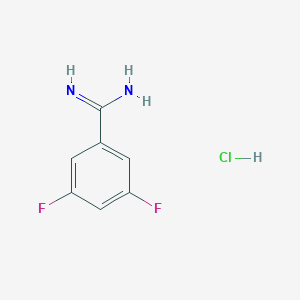
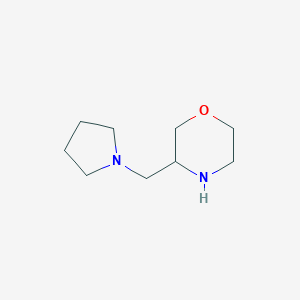
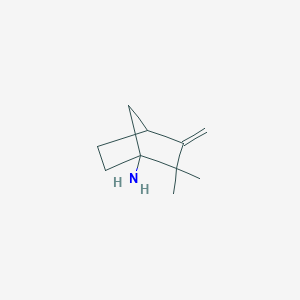
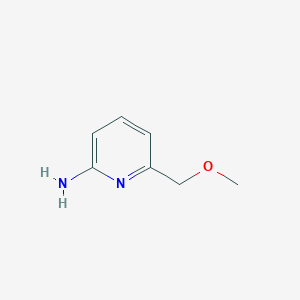

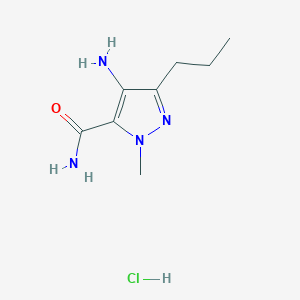
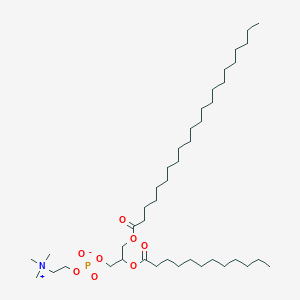
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
